molecular formula C8H9Cl B1361349 1-Chloro-2-ethylbenzene CAS No. 89-96-3

1-Chloro-2-ethylbenzene

Cat. No. B1361349
CAS RN: 89-96-3
M. Wt: 140.61 g/mol
InChI Key: CVGAWKYSRYXQOI-UHFFFAOYSA-N
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Description

1-Chloro-2-ethylbenzene, also known as o-Chloroethylbenzene or 2-Ethylchlorobenzene, is a chlorinated benzene derivative . It has the molecular formula C8H9Cl and a molecular weight of 140.610 .


Synthesis Analysis

The synthesis of 1-Chloro-2-ethylbenzene and similar compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-ethylbenzene consists of a benzene ring with a chlorine atom and an ethyl group attached . The structure can be represented in 2D or 3D formats .


Chemical Reactions Analysis

1-Chloro-2-ethylbenzene can undergo various chemical reactions. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings like 1-Chloro-2-ethylbenzene . Nucleophilic aromatic substitution reactions can also occur under certain conditions .


Physical And Chemical Properties Analysis

1-Chloro-2-ethylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 178.4±0.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 60.0±5.9 °C .

Scientific Research Applications

  • Photochemical Decomposition : Research has shown that 1-chloro-4-ethylbenzene can undergo photochemical decomposition under UV irradiation in the presence of dioxygen and certain complexes. This process results in the formation of chlorobenzene, CO2, and H2O, suggesting potential applications in environmental remediation and chemical synthesis (Bakhtchadjian et al., 2013).

  • Catalytic Oxidative Decomposition : A study on the catalytic activity of a dioxo-molybdenum(VI) complex anchored on TiO2 tested for oxidative degradation of 1-chloro-4-ethylbenzene showed the formation of chlorobenzene and other compounds, indicating its potential in catalysis and chemical processing (Bakhtchadjian et al., 2011).

  • Electrochemical Sensing : An electrochemical sensing application using magnetic molecularly imprinted polymer particles for the determination of 1-chloro-2,4-dinitrobenzene has been developed. This method offers a novel approach for detecting specific chemicals, with potential applications in environmental monitoring and safety (Ruiz-Córdova et al., 2018).

  • Hydrocarbon Hydroxylation : Research on ethylbenzene dehydrogenase (EBDH) revealed its ability to catalyze the oxygen-independent hydroxylation of ethylbenzene, offering insights into anaerobic oxidation processes and potential biotechnological applications (Szaleniec et al., 2007).

  • DNA Damage Study : A study on ethylbenzene revealed that sunlight-irradiated ethylbenzene could cause DNA damage in the presence of Cu2+, highlighting the importance of understanding the environmental and health impacts of chemical exposure (Toda et al., 2003).

  • Hydroisomerization of Ethylbenzene : Research on mesoporous EU-1 zeolite as a catalyst for ethylbenzene hydroisomerization has shown increased catalytic performance, suggesting its use in industrial applications for maximizing xylene production (Mota et al., 2016).

properties

IUPAC Name

1-chloro-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGAWKYSRYXQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237474
Record name Benzene, 1-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethylbenzene

CAS RN

89-96-3
Record name Benzene, 1-chloro-2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLORO-2-ETHYLBENZENE
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Record name Benzene, 1-chloro-2-ethyl-
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Record name 89-96-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AA Balandin, GM Marukyan, TK Lavrovskaya… - Bulletin of the Academy …, 1962 - Springer
… According to spectrographic analysis, this sample contains two isomers: ortho (1-chloro-2-ethylbenzene) and para (1-cb.loro-4-ethylbenzene). To determine the order in which the …
Number of citations: 4 link.springer.com
AI Cañizo, GN Eyler, G Morales… - Journal of physical …, 2004 - Wiley Online Library
… , 1-chloro-4-ethylbenzene, 1-chloro-2-ethylbenzene and methyl propionate. These reaction … -3-ethylbenzene, 1-chloro-4ethylbenzene, 1-chloro-2-ethylbenzene, butane, 4,40dichloro-1,…
Number of citations: 21 onlinelibrary.wiley.com
AT Lebedev, GM Shaydullina, NA Sinikova… - Water Research, 2004 - Elsevier
The reaction pathways of aqueous chlorination of anisole, ethylbenzene and o-methoxybenzoic acid being structural fragments of humic matter were studied using gas chromatography…
Number of citations: 53 www.sciencedirect.com
JL Reynolds, D Doshi, H Shechter - Journal of the American …, 1987 - ACS Publications
… increased by adding 1 -chloro-2-ethylbenzene (R3X). As seen in Table III and Figure 3, increasing the amount of 1 -chloro-2-ethylbenzene (R3X) markedly increases the selectivity of …
Number of citations: 7 pubs.acs.org
M Selvaraj, DW Park, I Kim, S Kawi, CS Ha - Dalton Transactions, 2012 - pubs.rsc.org
… p-substituted EBs, such as 4-ethylanisole, 1-chloro-4-ethylbenzene, 1-ethyl-4-nitrobenzene and 4-ethylphenol, and o-substituted EBs, such as 2-ethylanisole, 1-chloro-2-ethylbenzene, …
Number of citations: 13 pubs.rsc.org
F Leduc, F Krzewinski, B Le Fur… - Journal of the …, 2012 - Wiley Online Library
BACKGROUND: A simple method based on solid phase microextraction/gas chromatography/mass spectrometry (SPME/GC/MS) was applied for studying the volatile profiles of whole …
Number of citations: 57 onlinelibrary.wiley.com
GAO Hong, Z Lei, R JIA, X CHEN, Z HU - Journal of Environmental …, 2007 - Elsevier
Voluminously epidemiological studies show that the relationships exist between the air pollution and human health and cancer. Aromatic hydrocarbons (AHs) in air form a large class of …
Number of citations: 13 www.sciencedirect.com
Z Nairoukh, J Blum - The Journal of Organic Chemistry, 2014 - ACS Publications
In the course of our studies toward the development of new heterogeneous conditions for better controlling regioselectivity in organic reactions, we investigated the application of sol–…
Number of citations: 14 pubs.acs.org
R Miranda, H Pakdel, C Roy, C Vasile - Polymer Degradation and Stability, 2001 - Elsevier
Vacuum pyrolysis of individual plastics including high density polyethylene (HDPE), low density polyethylene (LDPE), polypropylene (PP) and polystyrene (PS) has been performed at a …
Number of citations: 171 www.sciencedirect.com
R Gautzsch, P Zinn - Chromatographia, 1996 - Springer
Pure topologically based incremental models have been developed in order to estimate the retention indexes of aromatic compounds substituted with groups containing the hetero …
Number of citations: 24 link.springer.com

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